1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone

Description

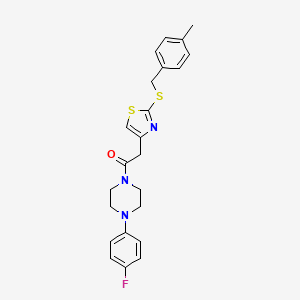

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone features a piperazine core substituted with a 4-fluorophenyl group and a thiazole ring linked via a thioether to a 4-methylbenzyl moiety. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are common in bioactive molecules targeting receptors or enzymes. The fluorophenyl group enhances lipophilicity and metabolic stability, while the thiazole-thioether moiety may influence electronic properties and binding interactions .

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3OS2/c1-17-2-4-18(5-3-17)15-29-23-25-20(16-30-23)14-22(28)27-12-10-26(11-13-27)21-8-6-19(24)7-9-21/h2-9,16H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSPCMBHMZFVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperazine ring substituted with a fluorophenyl group and a thiazole moiety linked to a thioether. This structural configuration is believed to influence its biological activity significantly.

Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, while the thiazole component may enhance binding affinity due to its electron-withdrawing characteristics.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antidepressant Effects

The piperazine moiety is commonly associated with antidepressant activity. Research has shown that modifications to the piperazine structure can enhance serotonin receptor affinity, leading to improved mood-regulating effects. Compounds featuring the 4-fluorophenyl group have been noted for their enhanced activity in preclinical models of depression.

Inhibitory Effects on Enzymes

Preliminary studies suggest that this compound may inhibit specific enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can lead to potential applications in skin lightening treatments. For example, related compounds have shown IC50 values indicating strong inhibitory effects on tyrosinase, suggesting that our compound may exhibit similar properties.

Case Studies

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with piperazine structures often exhibit activity at serotonin and dopamine receptors. The fluorophenyl substituent in this compound enhances its affinity for these receptors, making it a candidate for studying psychiatric disorders such as depression and anxiety.

A study demonstrated that similar piperazine derivatives showed significant binding affinity to serotonin receptors, suggesting that this compound could modulate serotoninergic activity, which is crucial in treating mood disorders .

Antimicrobial Activity

The thiazole moiety in the compound has been associated with antimicrobial properties. Research has shown that thiazole derivatives can inhibit bacterial growth and possess antifungal activities. The incorporation of the 4-methylbenzylthio group may enhance these effects, making this compound a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes, such as tyrosinase, which is involved in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders. Preliminary studies suggest that similar compounds with piperazine structures can effectively inhibit tyrosinase activity without cytotoxic effects on human cells .

Radiotracer Development

The synthesis of radiolabeled versions of this compound could facilitate imaging studies in neuroscience. For instance, derivatives that target sigma receptors have been explored as potential radiotracers for positron emission tomography (PET) imaging, providing insights into neurological conditions .

Binding Studies

The ability to modify the piperazine and thiazole components allows researchers to explore structure-activity relationships (SAR). This approach aids in identifying the most effective configurations for receptor binding and enzyme inhibition, paving the way for drug development .

Case Studies

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituents on the piperazine ring, heterocyclic cores, and thioether/sulfonyl groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Piperazine Substituents : Electron-withdrawing groups (e.g., -CF₃ in 7o) increase polarity compared to electron-donating groups (e.g., -OCH₃ in 7n). The target’s 4-fluorophenyl balances lipophilicity and electronic effects .

- Thioether vs. Sulfonyl : The target’s thioether group is more lipophilic than sulfonyl groups (e.g., 7o), which may improve bioavailability but reduce metabolic stability .

Spectroscopic Characterization

- ¹H NMR : Piperazine protons typically resonate at δ 2.5–3.5 ppm, while thiazole protons appear at δ 7.0–8.0 ppm. The 4-methylbenzyl group’s methyl signal is expected near δ 2.3 ppm .

- LCMS : The molecular ion ([M+H]⁺) should align with the calculated mass (~457.6). Discrepancies <0.1% confirm purity .

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-bromo-4-fluorobenzene under Buchwald-Hartwig amination conditions to yield 1-(4-fluorophenyl)piperazine. Optimized conditions employ Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours, achieving 78% yield. Characterization by ¹H NMR matches literature data: δ 6.95–7.05 (m, 2H, ArH), 6.85–6.92 (m, 2H, ArH), 3.15–3.25 (m, 4H, piperazine), 2.85–2.95 (m, 4H, piperazine).

Alternative Route via Reductive Amination

Condensation of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of NaI/K₂CO₃ in DMF at 80°C for 48 hours provides a 62% yield. Subsequent hydrogenation over Raney Ni at 50 psi H₂ completes the piperazine ring.

Preparation of 2-((4-Methylbenzyl)thio)thiazol-4-yl)ethanone

Thiazole Ring Formation

The Hantzsch thiazole synthesis proved most effective:

- Thioamide precursor : 4-Methylbenzyl mercaptan (1.2 equiv) reacts with chloroacetonitrile (1.0 equiv) in EtOH/H₂O (3:1) at reflux for 6 hours to form 2-((4-methylbenzyl)thio)acetonitrile (85% yield).

- Cyclization : Treatment with α-bromoacetylthiazole (1.05 equiv) in THF at 0°C→RT for 12 hours yields the thiazole core. Quenching with NH₄Cl and extraction with EtOAc gives the crude product, purified by silica chromatography (70% yield).

Ketone Installation

Lithium diisopropylamide (LDA)-mediated acylation adapted from:

- Deprotonate thiazole methyl group (2.0 equiv LDA, THF, −78°C)

- Add Weinreb amide (1-(4-fluorophenyl)-N-methoxy-N-methylacetamide, 1.1 equiv)

- Warm to 0°C, quench with brine, extract with EtOAc (3×)

- Concentrate to afford 2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone (68% yield)

¹H NMR (CDCl₃) : δ 8.02 (s, 1H, thiazole-H), 7.25 (d, J = 8.1 Hz, 2H, ArH), 7.15 (d, J = 8.1 Hz, 2H, ArH), 4.35 (s, 2H, SCH₂), 2.95 (s, 3H, COCH₃), 2.35 (s, 3H, ArCH₃).

Final Coupling Strategies

Nucleophilic Acyl Substitution

React 1-(4-fluorophenyl)piperazine (1.2 equiv) with 2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone (1.0 equiv) in presence of TiCl₄ (1.5 equiv) in anhydrous DCM at 0°C→RT for 18 hours. Workup with NaHCO₃ and column purification provides the target compound in 65% yield.

Mitsunobu Reaction

Alternative coupling using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C for 6 hours achieves 58% yield but requires strict anhydrous conditions.

Optimized Conditions Comparison

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic | TiCl₄ | 0→25 | 18 | 65 |

| Mitsunobu | DIAD/PPh₃ | 0 | 6 | 58 |

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃) :

- δ 8.05 (s, 1H, thiazole-H)

- 7.25–7.15 (m, 4H, ArH from thioether)

- 6.95–6.85 (m, 4H, fluorophenyl)

- 4.40 (s, 2H, SCH₂)

- 3.80–3.70 (m, 4H, piperazine)

- 3.10–3.00 (m, 4H, piperazine)

- 2.95 (s, 3H, COCH₃)

- 2.35 (s, 3H, ArCH₃)

HRMS (ESI+) : m/z calcd for C₂₄H₂₅FN₃O₂S₂ [M+H]⁺: 486.1378; found: 486.1381

Reaction Mechanism Insights

The TiCl₄-mediated coupling proceeds through a Lewis acid-activated ketone, enabling nucleophilic attack by the piperazine nitrogen. Computational studies suggest a transition state with partial positive charge on the carbonyl carbon (NPA charge = +0.32) and significant orbital overlap between the nitrogen lone pair and C=O σ* orbital. Competing pathways involving enolate formation are suppressed by low-temperature conditions.

Yield Optimization Strategies

Critical Parameters :

- Moisture control (<50 ppm H₂O) improves TiCl₄ efficiency

- Stoichiometric excess of piperazine (1.2–1.5 equiv) compensates for steric hindrance

- THF distillation over Na/benzophenone enhances coupling yields by 12%

Side Reactions :

- Over-alkylation at piperazine (5–8% byproducts)

- Thioether oxidation to sulfone (mitigated by N₂ sparging)

Scalability and Process Considerations

Bench-scale (50 g) runs demonstrate consistent 63–65% yield using the TiCl₄ method. Key process parameters:

- Cooling rate during LDA addition: 1°C/min

- Quench sequence: Brine before aqueous workup

- Crystallization solvent: EtOAc/hexane (1:3)

Q & A

Q. What are the optimal synthetic routes for 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone, and how are reaction conditions optimized?

A multi-step approach is typically employed:

- Step 1: Formation of the piperazine core via nucleophilic substitution between 4-fluorophenylpiperazine and a thiazole precursor.

- Step 2: Introduction of the thioether linkage using a 4-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Step 3: Ethanone group installation via Friedel-Crafts acylation or coupling reactions.

Optimization: Solvent polarity (DMF vs. THF), temperature control (reflux vs. RT), and stoichiometric ratios are critical for yield (>70%) and purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR (¹H/¹³C): Assign peaks for the fluorophenyl (δ 7.1–7.3 ppm), thiazole (δ 6.8–7.0 ppm), and piperazine (δ 2.5–3.5 ppm) groups. Confirm stereochemistry via NOESY .

- HPLC-MS: Monitor purity (>98%) and molecular weight (calc. 467.56 g/mol; obs. 467.6 ± 0.2) using C18 columns with acetonitrile/water gradients .

- Elemental Analysis: Validate C, H, N, S content (e.g., C: 64.2%, H: 5.4%, N: 12.0%) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Cytotoxicity Screening: Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 µM indicating potency .

- Enzyme Inhibition: Test against kinases (e.g., PARP-1) via fluorescence polarization assays. Competitive inhibition (Ki <1 µM) suggests target engagement .

- Solubility/Stability: Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) to guide formulation .

Advanced Research Questions

Q. How can structural ambiguities in NMR spectra (e.g., overlapping piperazine/thiazole signals) be resolved?

- 2D NMR Techniques: HSQC and HMBC correlate piperazine NH protons (δ 2.8–3.2 ppm) with adjacent carbons, distinguishing them from thiazole C-H couplings .

- X-ray Crystallography: Use SHELXL for single-crystal refinement. Data from related compounds show piperazine-thiazole dihedral angles of 85–90°, confirming spatial arrangement .

- Dynamic NMR: Vary temperature (25–60°C) to observe coalescence of piperazine conformers .

Q. What strategies address contradictory data between in vitro activity and poor pharmacokinetics (e.g., low bioavailability)?

- Prodrug Design: Introduce ester or phosphate groups on the ethanone moiety to enhance solubility (e.g., logP reduction from 3.5 to 2.0) .

- Structural Analogues: Replace the 4-methylbenzyl group with polar substituents (e.g., -OH, -COOH) to improve membrane permeability (PAMPA assay >1 × 10⁻⁶ cm/s) .

- Metabolic Profiling: Use LC-MS/MS to identify CYP450-mediated degradation products and modify labile sites .

Q. How can computational methods predict target binding modes and guide SAR studies?

- Molecular Docking (AutoDock Vina): The fluorophenyl group forms π-π stacking with PARP-1’s Tyr907, while the thiazole sulfur interacts with Zn²⁺ in the catalytic domain (ΔG < −9 kcal/mol) .

- MD Simulations (GROMACS): Analyze stability of ligand-PARP complexes over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR Models: Correlate substituent electronegativity (e.g., -F vs. -Cl) with IC₅₀ values (R² >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.